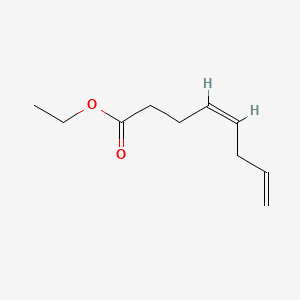

Ethyl (Z)-4,7-octadienoate

Description

Significance of Dienyl Systems in Chemical Synthesis and Potential Academic Research

Dienyl systems, molecules containing two carbon-carbon double bonds, are fundamental building blocks in organic synthesis. The geometry and relative position of these double bonds dictate their synthetic utility. Conjugated dienes are extensively used in the construction of cyclic systems and in polymerization reactions.

Non-conjugated dienes, such as the 1,4-diene motif in Ethyl (Z)-4,7-octadienoate, are also of significant interest. They serve as valuable precursors for the synthesis of complex molecules, including natural products and polymers. The stereoselective synthesis of molecules with specific dienyl geometries is a continuing focus of research, as the stereochemistry often governs the biological activity of the final product. rsc.org For instance, the specific (Z)-configuration of one of the double bonds in Ethyl (Z)-4,7-octadienoate is crucial for its observed properties. ontosight.ai The study of such systems opens doors to developing novel synthetic methodologies and exploring their potential in materials science and medicinal chemistry.

Research Gaps and Opportunities Pertaining to Ethyl (Z)-4,7-octadienoate

Despite its presence in nature and its intriguing structure, detailed research focused solely on Ethyl (Z)-4,7-octadienoate is somewhat limited compared to its conjugated isomers. This presents several opportunities for future investigation.

One significant area for further research is the exploration of its full potential as an insect pheromone. While it has been suggested to play a role in this area, detailed studies to identify the specific insect species it may attract or repel and to optimize its use in pest management are lacking. ontosight.ai The synthesis and biological evaluation of its stereoisomers and analogs could provide valuable insights into structure-activity relationships.

Furthermore, its application as a versatile intermediate in organic synthesis is an area ripe for exploration. The unique arrangement of its double bonds could be exploited in various metal-catalyzed reactions to construct complex molecular architectures. Developing efficient and stereoselective synthetic routes to Ethyl (Z)-4,7-octadienoate and its derivatives would facilitate their use as building blocks in the synthesis of novel compounds with potential applications in pharmaceuticals or materials science. The development of new catalytic systems that can selectively functionalize the non-conjugated diene system would also be a valuable contribution to the field of organic chemistry.

Detailed Research Findings

Synthesis of Ethyl (Z)-4,7-octadienoate

The synthesis of Ethyl (Z)-4,7-octadienoate has been approached through various routes, aiming to control the specific (Z)-stereochemistry of the C4-C5 double bond. One reported synthesis involves a Wittig reaction between a known 4-oxobutyrate and 3-butenylidenephosphorane. researchgate.net An alternative strategy is the thermolysis of (Z)-8-acetoxy-4-octenoate, which is accessible from (Z,Z)-1,5-cyclooctadiene. researchgate.net Another synthesis has been reported by Vig, O. P., and colleagues, though specific details of this method are not widely available. lookchem.com The development of efficient and highly stereoselective synthetic methods remains a key area of interest for chemists working with this and similar molecules.

Applications in Flavor and Fragrance

Ethyl (Z)-4,7-octadienoate is recognized for its contribution to the aroma of certain fruits, most notably the purple passion fruit. lookchem.com It is valued in the flavor and fragrance industry for its fresh, fruity, and pineapple-like scent. lookchem.com Its high volatility makes it suitable for use as a top note in perfumes and colognes, providing an initial burst of fragrance. In food products and beverages, it is used to impart a tropical and refreshing taste. lookchem.com

Potential as an Insect Pheromone

There is scientific interest in the potential of Ethyl (Z)-4,7-octadienoate as an insect sex pheromone. ontosight.ai Pheromones are chemical signals used by insects for communication, and synthetic versions can be employed in environmentally friendly pest control strategies. ontosight.ai The specific geometry of the double bonds in pheromone molecules is often critical for their biological activity. rsc.org While the potential for this compound in pest management has been noted, extensive research to identify the target insect species and to conduct field trials is still required to validate its efficacy.

Structure

3D Structure

Properties

CAS No. |

69925-33-3 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

ethyl (4E)-octa-4,7-dienoate |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |

InChI Key |

LNOWXPKCCJROHI-VOTSOKGWSA-N |

SMILES |

CCOC(=O)CCC=CCC=C |

Isomeric SMILES |

CCOC(=O)CC/C=C/CC=C |

Canonical SMILES |

CCOC(=O)CCC=CCC=C |

boiling_point |

88.00 °C. @ 20.00 mm Hg |

density |

0.901-0.909 (20°) |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Z 4,7 Octadienoate

Historical Development of Related Dienyl Ester Syntheses

The synthesis of dienyl esters is rooted in classical olefination and coupling reactions. Historically, methods such as the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons olefination, have been workhorses for the formation of carbon-carbon double bonds. mdpi.com These reactions, while powerful, can sometimes suffer from issues with stereoselectivity, leading to mixtures of (E) and (Z) isomers, and may require the use of stoichiometric strong bases. mdpi.com

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, revolutionized the synthesis of conjugated systems in the latter half of the 20th century. mdpi.comnih.gov These methods offer high efficiency and functional group tolerance, allowing for the stereospecific construction of dienes from appropriately configured vinyl halides and organometallic reagents. mdpi.com For instance, palladium-catalyzed cross-coupling reactions have been extensively used to create a wide array of dienyl esters with defined stereochemistry. mdpi.commdpi.com The development of these catalytic systems laid the groundwork for the more refined and targeted approaches used in modern organic synthesis.

Targeted Synthesis of Ethyl (Z)-4,7-octadienoate

The synthesis of ethyl (Z)-4,7-octadienoate requires precise control over the formation of the non-conjugated diene system, specifically the geometry of the C4-C5 double bond.

Chemo- and Regioselective Approaches

A significant challenge in the synthesis of non-conjugated dienes like ethyl (Z)-4,7-octadienoate is the control of regioselectivity. Reactions must be designed to form the double bonds at the desired C4 and C7 positions without isomerization or the formation of conjugated byproducts. One of the early reported syntheses of ethyl (Z)-4,7-octadienoate involved a Wittig reaction between ethyl 4-oxobutyrate and 3-butenylidenephosphorane. chinesechemsoc.org This approach builds the carbon skeleton and introduces the C4-C5 double bond in a controlled manner. Another strategy involved the thermolysis of ethyl (Z)-8-acetoxy-4-octenoate, which was prepared from (Z,Z)-1,5-cyclooctadiene, demonstrating a method that preserves the geometry of a pre-existing double bond while forming the target ester. chinesechemsoc.org

Controlling regioselectivity in reactions involving polyunsaturated systems is critical. For example, in conjugate addition reactions to dienyl systems, the nucleophile can potentially add at multiple positions. Research on α,β-γ,δ-dienyl thiol esters has shown that Grignard reagents can add selectively at the 1,4-position, which highlights the possibility of controlling regioselectivity in related systems through the choice of substrate and reagents. researchgate.net

Stereoselective Strategies, Including Ortho Ester Claisen Rearrangement for (Z)-Isomer Control

The acs.orgacs.org-sigmatropic rearrangement, particularly the Claisen rearrangement, is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated esters. wikipedia.orgorganic-chemistry.org The reaction proceeds through a highly ordered, chair-like transition state, which allows for the transfer of chirality and the predictable formation of specific double bond geometries. wikipedia.orgorganic-chemistry.org

The Johnson-Claisen rearrangement, which utilizes an allylic alcohol and an orthoester, is a well-established variant for synthesizing γ,δ-unsaturated esters. wikipedia.orgbioinfopublication.org A patent for the synthesis of the closely related methyl (E)-4,7-octadienoate describes the ortho ester Claisen rearrangement of 1,5-hexadien-3-ol (B146999) with trimethyl orthoacetate. google.com This suggests that by carefully selecting the stereochemistry of the starting allylic alcohol and the reaction conditions, it is possible to control the geometry of the resulting double bond.

While the synthesis of the (E)-isomer is documented, achieving the (Z)-isomer often requires different strategies. The Ireland-Claisen rearrangement, which involves the rearrangement of a silyl (B83357) ketene (B1206846) acetal (B89532) formed from an allylic ester, offers excellent stereocontrol based on the geometry of the enolate precursor. wikipedia.orgorganic-chemistry.org By selecting appropriate bases and solvents, one can favor the formation of either the (E)- or (Z)-enolate, which then rearranges to the corresponding syn- or anti-diastereomer with high fidelity. organic-chemistry.org For instance, the use of KN(SiMe₃)₂ in toluene (B28343) has been shown to favor the formation of products derived from the (Z)-enolate in the Ireland-Claisen rearrangement of α-fluoro esters. organic-chemistry.org The dianionic Ireland-Claisen rearrangement of chiral α-methyl-β-hydroxy allylic esters also proceeds with high diastereoselectivity, providing another avenue for controlling stereochemistry. libretexts.org

The stereoselective synthesis of (Z,E)-dienyl esters has also been achieved through the Suzuki-Miyaura coupling of (Z)-2-bromovinyl esters with alkenylboronic acids, demonstrating the utility of cross-coupling reactions in accessing specific stereoisomers. mdpi.com

Olefin Metathesis and Cross-Coupling Methodologies

Olefin metathesis has emerged as a versatile and powerful method for the formation of carbon-carbon double bonds. libretexts.orgtugraz.at Cross-metathesis (CM) between two different olefins is particularly useful for the synthesis of functionalized alkenes. libretexts.org The development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has greatly expanded the scope and functional group tolerance of this reaction. ascensusspecialties.com

For the synthesis of dienyl esters, ene-diene cross-metathesis is a relevant strategy. Research has shown that the cross-metathesis of terminal alkenes with methyl (2Z,4E)-hexadienoate using a second-generation Grubbs-Hoveyda catalyst can selectively produce substituted (2Z,4E)-dienyl esters. mdpi.comnih.gov While this demonstrates the formation of a conjugated system, the principles can be adapted for non-conjugated dienes. The synthesis of ethyl (Z)-4,7-octadienoate could potentially be achieved through the cross-metathesis of a suitable mono-unsaturated ester with a terminal alkene. However, controlling the Z-selectivity in olefin metathesis can be challenging, and often requires specialized catalysts, such as molybdenum or tungsten-based systems. ximo-inc.com

Cross-coupling reactions, particularly those catalyzed by palladium, are highly effective for the stereospecific synthesis of dienes. mdpi.com The Suzuki-Miyaura coupling, for example, allows for the reaction of a vinyl boronic acid or ester with a vinyl halide to form a diene with retention of the double bond geometry of both coupling partners. mdpi.com A plausible route to ethyl (Z)-4,7-octadienoate could involve the coupling of a (Z)-vinyl halide with a suitable organoboron reagent containing the remainder of the carbon skeleton. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivities in these reactions. mdpi.com

Catalytic Strategies in Ethyl (Z)-4,7-octadienoate Synthesis

Transition Metal Catalysis for Olefin Functionalization

Transition metal catalysis offers a broad range of transformations for the functionalization of olefins, which can be applied to the synthesis of complex molecules like ethyl (Z)-4,7-octadienoate. acs.orgrsc.org Catalytic systems based on palladium, rhodium, and ruthenium are particularly prominent in this area. mdpi.comorganic-chemistry.orgrsc.orgthieme-connect.de

Palladium-catalyzed reactions are widely used for the synthesis of esters via C-H functionalization and cross-coupling reactions. nih.govresearchgate.net For instance, the palladium-catalyzed alkoxycarbonylation of C-H bonds is a direct method for introducing an ester group into a molecule. acs.org In the context of ethyl (Z)-4,7-octadienoate synthesis, a strategy could involve the palladium-catalyzed carbonylation of a suitable diene precursor.

Rhodium catalysts are known to catalyze a variety of reactions, including cycloadditions and C-H functionalizations. nih.govthieme-connect.denih.govrsc.orgpku.edu.cnresearchgate.net Rhodium-catalyzed hydroformylation, followed by oxidation, is a classical method for converting an alkene to a carboxylic acid or ester with an additional carbon atom. A highly stereoselective synthesis of E-dienyl esters from carboxylic acids and acetylene (B1199291) gas under rhodium(I) catalysis has been reported, showcasing the potential of rhodium in constructing such motifs. thieme-connect.de

Ruthenium catalysts are renowned for their application in olefin metathesis but are also effective in other transformations such as C-H activation and transfer hydrogenation. mdpi.comorganic-chemistry.orgascensusspecialties.comorganic-chemistry.orglookchemmall.com A ruthenium-catalyzed three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) has been developed for the synthesis of pyranones, demonstrating the ability of ruthenium to facilitate complex transformations involving esters. organic-chemistry.org

The following table summarizes some of the key synthetic strategies discussed:

| Methodology | Key Features | Relevance to Ethyl (Z)-4,7-octadienoate | Reference(s) |

| Wittig Reaction | Forms C=C bonds from carbonyls and phosphoranes. | Early reported synthesis of the target molecule. | chinesechemsoc.org |

| Thermolysis | Cleavage of a C-O bond to form a C=C bond. | Preserves existing double bond geometry. | chinesechemsoc.org |

| Ortho Ester Claisen Rearrangement | Stereoselective synthesis of γ,δ-unsaturated esters. | High potential for controlling (Z)-isomerism. | wikipedia.orgorganic-chemistry.orgbioinfopublication.orggoogle.comresearchgate.net |

| Ireland-Claisen Rearrangement | Excellent stereocontrol via silyl ketene acetals. | A promising strategy for achieving high (Z)-selectivity. | wikipedia.orgorganic-chemistry.org |

| Olefin Cross-Metathesis | Forms new C=C bonds between two alkenes. | Potential for building the diene system, but Z-selectivity can be a challenge. | libretexts.orgtugraz.atnih.govximo-inc.comharvard.edu |

| Suzuki-Miyaura Cross-Coupling | Stereospecific C-C bond formation. | A reliable method for constructing dienes with defined stereochemistry. | mdpi.commdpi.commdpi.com |

| Transition Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups. | Atom-economical approach to ester synthesis. | acs.orgrsc.orgresearchgate.net |

Organocatalysis in Stereocontrolled Ester Synthesis

While specific organocatalytic methods for the direct synthesis of Ethyl (Z)-4,7-octadienoate are not extensively documented in dedicated literature, the principles of organocatalysis offer a promising avenue for its stereocontrolled production. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts.

For the synthesis of molecules with specific stereochemistry like Ethyl (Z)-4,7-octadienoate, organocatalysts can be designed to control the formation of the (Z)-alkene. For instance, in reactions forming carbon-carbon double bonds, chiral organocatalysts can create a specific three-dimensional environment that favors the formation of one stereoisomer over the other.

One plausible, though not yet specifically reported, approach could involve an organocatalytic version of a condensation reaction. For example, a chiral amine or phosphine (B1218219) catalyst could be employed to facilitate the condensation of a suitable aldehyde with a phosphorus ylide or a related stabilized carbanion. The catalyst's chiral scaffold would influence the geometry of the transition state, thereby directing the stereochemical outcome towards the desired (Z)-isomer. Research in the broader field of organocatalysis has demonstrated the successful synthesis of other α,β-unsaturated esters and Z-alkenes using such principles.

Table 1: Examples of Organocatalytic Approaches for Unsaturated Ester and Z-Alkene Synthesis

| Catalyst Type | Reaction Type | Product Type | Stereoselectivity |

| Chiral Secondary Amine | Michael Addition to Alkynals | Axially Chiral Alkenylarenes | High ee |

| Chiral Phosphoric Acid | Atroposelective Cyclization | N-Arylquinolones | High ee |

| N-Heterocyclic Carbene (NHC) | Formal (4+2) Cycloaddition | Biaryls | High ee |

| Photoredox with Organocatalyst | Sulfonylalkenylation of Alkynes | Z- and E-Sulfonyl-1,3-dienes | Ligand-controlled |

This table presents examples from the broader field of organocatalysis that demonstrate the potential for stereocontrolled synthesis of unsaturated compounds, which could be conceptually applied to Ethyl (Z)-4,7-octadienoate.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is fundamental to controlling the stereoselectivity and optimizing the yield of Ethyl (Z)-4,7-octadienoate.

Wittig Reaction:

The Wittig reaction is a well-established method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide. The stereochemical outcome, whether a (Z)- or (E)-alkene is formed, is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of Ethyl (Z)-4,7-octadienoate, a non-stabilized ylide is typically employed to favor the formation of the (Z)-isomer. wikipedia.orgadichemistry.com

The mechanism proceeds through the following key steps:

Ylide Formation: A triphenylphosphonium salt is deprotonated by a strong base (e.g., n-butyllithium) to form the phosphorus ylide. mdpi.com

Betaine (B1666868) Formation: The nucleophilic ylide attacks the carbonyl carbon of an appropriate aldehyde (in this case, a precursor to the octadienoate chain), leading to a betaine intermediate. nih.gov The stereochemistry of this addition is crucial. For non-stabilized ylides, the initial attack is kinetically controlled and leads predominantly to a syn-betaine.

Oxaphosphetane Formation: The betaine rapidly cyclizes to form a four-membered ring intermediate called an oxaphosphetane. mdpi.com

Alkene Formation: The oxaphosphetane decomposes to yield the alkene and triphenylphosphine (B44618) oxide. The decomposition is stereospecific, with the syn-oxaphosphetane yielding the (Z)-alkene. The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction. mdpi.com

Thermolysis of (Z)-8-acetoxy-4-octenoate:

This synthetic route relies on a pyrolytic elimination reaction, specifically a syn-elimination, which proceeds through a cyclic transition state. This type of reaction is also known as an Ei (Elimination Internal) mechanism. wikipedia.orgyoutube.com

The mechanism involves a concerted process:

A six-membered cyclic transition state is formed where the acetate's carbonyl oxygen acts as an internal base, abstracting a hydrogen atom from a carbon adjacent to the carbon bearing the acetate (B1210297) group. wikipedia.org

Simultaneously, the carbon-oxygen bond of the acetate cleaves, and a new carbon-carbon double bond is formed.

This concerted process results in the syn-elimination of acetic acid and the formation of the alkene. The stereochemistry of the starting material directly dictates the stereochemistry of the product. To obtain the (Z)-alkene at the 4,5-position, the starting acetoxy ester must have the appropriate stereochemistry to allow for the formation of the (Z)-double bond upon elimination.

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of fragrance compounds like Ethyl (Z)-4,7-octadienoate is increasingly being scrutinized through the lens of green chemistry to minimize environmental impact and enhance sustainability.

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. wikipedia.orgadichemistry.com For the known synthetic routes to Ethyl (Z)-4,7-octadienoate, several green chemistry considerations can be applied:

Atom Economy: The Wittig reaction, in its classical form, has poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. wikipedia.orglibretexts.org Greener variations aim to use a catalytic amount of the phosphorus reagent. scispace.com The thermolysis route generally has better atom economy.

Use of Safer Solvents: Traditional Wittig reactions often employ hazardous organic solvents. Greener alternatives that have been explored for other Wittig reactions include the use of water or even solvent-free conditions. wikipedia.orglibretexts.orgkccollege.ac.in

Energy Efficiency: The thermolysis route requires high temperatures, which is energy-intensive. wikipedia.org Developing catalytic methods that proceed at lower temperatures would be a significant green improvement.

Renewable Feedstocks: The starting materials for the synthesis can potentially be derived from renewable resources. For instance, some fragrance compounds are now being produced via biotechnological routes using microorganisms to convert renewable feedstocks like cornstarch into desired molecules. ucd.ie While not yet reported for Ethyl (Z)-4,7-octadienoate, this represents a future direction for sustainable synthesis.

Table 2: Application of Green Chemistry Principles to Ethyl (Z)-4,7-octadienoate Synthesis

| Green Chemistry Principle | Application to Wittig Synthesis | Application to Thermolysis Synthesis |

| Prevention | Catalytic versions to reduce triphenylphosphine oxide waste. scispace.com | Designing more efficient, lower-temperature catalytic eliminations. |

| Atom Economy | Inherently low due to stoichiometric byproduct. | Generally higher than the classical Wittig reaction. |

| Less Hazardous Chemical Syntheses | Replacing hazardous bases and solvents. wikipedia.orgkccollege.ac.in | Avoiding harsh conditions and reagents. |

| Designing Safer Chemicals | The product itself is a fragrance and flavor compound. | The product itself is a fragrance and flavor compound. |

| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions. wikipedia.orglibretexts.orgkccollege.ac.in | Minimizing the use of solvents in the pyrolytic step. |

| Design for Energy Efficiency | Reactions at ambient temperature are preferable. kccollege.ac.in | Reducing the high temperatures required for pyrolysis. wikipedia.org |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials. ucd.ie | Exploring bio-derived starting materials. ucd.ie |

| Reduce Derivatives | One-pot procedures can minimize intermediate isolation steps. kccollege.ac.in | A two-step process (esterification then elimination). |

| Catalysis | Development of catalytic Wittig reactions. scispace.com | Investigating catalytic alternatives to high-temperature pyrolysis. |

| Design for Degradation | The biodegradability of the final product is a key consideration. | The biodegradability of the final product is a key consideration. |

| Real-time analysis for Pollution Prevention | In-process monitoring to optimize reaction conditions and minimize byproducts. | In-process monitoring to optimize reaction conditions and minimize byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Avoiding pyrophoric reagents like n-butyllithium. | Mitigating hazards associated with high-temperature reactions. |

The pursuit of sustainable synthetic routes for Ethyl (Z)-4,7-octadienoate and other fragrance molecules is an active area of research, driven by both environmental concerns and consumer demand for "natural" and sustainably sourced products. mit.eduresearchgate.net

Stereochemical Considerations and Isomerization Studies of Ethyl Z 4,7 Octadienoate

Importance of the (Z)-Configuration in Polyunsaturated Esters

The geometry of the double bonds in polyunsaturated esters, designated by (Z) (cis) or (E) (trans) nomenclature, is critical to their physical and biological properties. The (Z)-configuration, as seen in ethyl (Z)-4,7-octadienoate, enforces a "kink" or bend in the molecular chain. This prevents the molecules from packing closely together. bris.ac.uk

This structural characteristic has significant consequences for the material's bulk properties. For instance, naturally occurring fats and oils containing (Z)-unsaturated esters tend to be liquids at room temperature because the weaker intermolecular forces result from less compact structures. bris.ac.uk In contrast, their saturated or (E)-isomer counterparts can pack more efficiently, leading to higher melting points and a solid state at the same temperature. bris.ac.ukresearchgate.net

Beyond physical state, the (Z)-configuration is often essential for biological activity. ontosight.aiontosight.ai Specific geometric arrangements are frequently required for molecules to fit into the active sites of enzymes or cell receptors, playing crucial roles in metabolic pathways, cell signaling, and energy storage. ontosight.ai In some natural systems, esters with a (Z)-configuration function as pheromones, where the specific geometry is key to signaling between organisms. bris.ac.uk The (Z,Z)-configuration of the double bonds in linoleic acid derivatives, for example, is crucial for its biological functions. ontosight.ai While the (E)-isomer is often more thermodynamically stable, the (Z)-isomer can possess more desirable properties for certain applications, such as better cold flow properties in biofuels. researchgate.net

Geometric Isomerism and Stereochemical Purity Assessment

Ethyl 4,7-octadienoate can exist as different geometric isomers depending on the arrangement of substituent groups around the C4=C5 and C7=C8 double bonds. The primary isomers are (4Z,7Z), (4E,7Z), (4Z,7E), and (4E,7E). The designation (Z) indicates that the higher-priority substituents are on the same side of the double bond, while (E) indicates they are on opposite sides. washington.edu

Ensuring the stereochemical purity of a specific isomer like ethyl (Z)-4,7-octadienoate is vital for research and commercial applications, as different isomers can have varied properties and effects. A combination of analytical techniques is typically employed to confirm the identity and purity of the desired isomer. Purity levels should generally exceed 95% for use in biological studies.

Key methods for assessing stereochemical purity include:

Chromatography : Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate different isomers based on their physical and chemical properties, with purity determined by comparing the retention times to known standards and integrating the chromatographic peaks.

Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the functional groups and geometry of double bonds. The coupling constants between protons on the double bond can definitively distinguish between (Z) and (E) configurations.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) verifies the correct molecular formula of the compound. More advanced techniques, such as ion mobility spectrometry coupled with MS, can physically separate geometric isomers based on their shape and size, providing an additional layer of confirmation. researchgate.net

Table 1: Analytical Techniques for Stereochemical Purity Assessment

| Technique | Principle of a Assessment | Key Information Provided |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Retention time comparison to standards, peak integration for purity percentage. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with stationary and mobile phases. | Retention time comparison, quantification of isomeric mixture. |

| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin in a magnetic field. | Confirms functional groups and double-bond geometry (Z/E) via coupling constants. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on size and shape in an electric field, followed by mass analysis. | Resolves structural isomers differing by double-bond position and geometry. researchgate.net |

Thermal and Photochemical Isomerization Pathways

The (Z)-configuration of ethyl 4,7-octadienoate is not always stable and can be converted to the (E)-isomer through isomerization, a process that can be initiated by heat (thermal isomerization) or light (photochemical isomerization).

Thermal Isomerization involves heating the (Z)-isomer, which provides the necessary energy to overcome the rotational barrier of the double bond, often leading to partial conversion to the more thermodynamically stable (E)-form. researchgate.net This process is a known phenomenon in the processing of polyunsaturated fatty acids, such as during partial hydrogenation where catalysts and heat can promote the isomerization of (Z) double bonds to (E) double bonds. researchgate.netwashington.edu

Photochemical Isomerization uses light energy to induce the (Z) to (E) transformation. This can occur through direct irradiation or, more commonly, through the use of a photosensitizer. rsc.org In sensitized isomerization, a photocatalyst absorbs light and transfers its energy to the alkene, promoting it to an excited triplet state. rsc.org From this state, the molecule can relax back to either the (Z) or (E) ground state, allowing for the conversion. rsc.org Studies on related compounds like ethyl cinnamate (B1238496) show that visible light (e.g., blue LEDs) in the presence of a photocatalyst can efficiently drive E/Z isomerization. semanticscholar.org The efficiency of this process can depend on the photocatalyst used, the wavelength of light, and the structure of the ester itself. researchgate.netsemanticscholar.org

Table 2: Isomerization Pathways and Conditions

| Pathway | Energy Source | Mechanism | Typical Outcome |

|---|---|---|---|

| Thermal Isomerization | Heat | Provides activation energy to rotate the C=C bond. | Partial or complete conversion to the more thermodynamically stable (E)-isomer. researchgate.net |

| Photochemical Isomerization | Light (UV or Visible) | Direct absorption of a photon or energy transfer from a photosensitizer to reach an excited state that can decay to either isomer. rsc.orgsemanticscholar.org | Can establish a photostationary state, a specific ratio of (Z) and (E) isomers. semanticscholar.org |

Stereochemical Stability under Various Conditions

The stereochemical stability of ethyl (Z)-4,7-octadienoate is a measure of its resistance to isomerization under different environmental factors. The (Z)-isomer is inherently less thermodynamically stable than the corresponding (E)-isomer due to steric hindrance between the alkyl chains on the same side of the double bond. researchgate.netwashington.edu

Several conditions can compromise the stability of the (Z)-configuration:

Elevated Temperatures : As noted, heat can provide the energy needed to induce isomerization to the more stable (E)-form. researchgate.net Therefore, long-term storage at high temperatures should be avoided to maintain isomeric purity.

Catalysts : The presence of certain catalysts, particularly acid or metal catalysts like palladium used in hydrogenation, can significantly lower the energy barrier for isomerization and shift the equilibrium towards the (E)-isomer. researchgate.net

Light Exposure : Exposure to UV or even visible light, especially in the presence of photosensitizing impurities, can lead to photochemical isomerization, altering the isomeric ratio over time. semanticscholar.org

Radical Reactions : The presence of radical initiators can also promote isomerization. Methods have been developed that use radical reactions in the presence of urea (B33335) to intentionally convert Z/E mixtures to the pure E,E-isomer for certain conjugated dienes. google.com

To ensure the stereochemical stability of ethyl (Z)-4,7-octadienoate, it should be stored in a cool, dark environment, away from catalytic impurities and radical sources.

Table 3: Factors Affecting Stereochemical Stability of Ethyl (Z)-4,7-octadienoate

| Condition | Effect on (Z)-Isomer | Reason |

|---|---|---|

| High Temperature | Decreased stability; promotes isomerization. | Provides sufficient thermal energy to overcome the rotational energy barrier of the double bond. researchgate.net |

| Presence of Catalysts (e.g., Pd, Acid) | Decreased stability; accelerates isomerization. | Lowers the activation energy for the Z to E conversion. researchgate.net |

| Exposure to Light (UV/Visible) | Decreased stability; can cause photoisomerization. | Light provides the energy for electronic excitation, which can lead to changes in geometry upon relaxation. rsc.orgsemanticscholar.org |

| Absence of Heat and Light | Relatively stable. | The activation energy for isomerization is not readily available. |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl Z 4,7 Octadienoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of Ethyl (Z)-4,7-octadienoate. It provides detailed information about the carbon skeleton, proton environments, and the specific stereochemistry of the double bonds.

¹H and ¹³C NMR for Structural Assignment

The confirmation of the molecular structure of Ethyl (Z)-4,7-octadienoate is achieved through the analysis of its ¹H and ¹³C NMR spectra. While experimentally determined and assigned spectral data are not widely published, predictions based on established chemical shift models provide a reliable basis for structural verification. nih.govcaspre.ca

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl ester group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The olefinic protons on the double bonds are particularly diagnostic. The (Z)-configuration of the C4-C5 double bond results in a characteristic coupling constant (J-value) of approximately 10-12 Hz between H-4 and H-5.

The ¹³C NMR spectrum provides a count of all unique carbon atoms. ucl.ac.uk The carbonyl carbon of the ester group is expected to have the highest chemical shift (downfield), typically in the range of 170-175 ppm. The olefinic carbons appear in the 120-140 ppm region, while the aliphatic carbons, including the ethyl group, resonate at higher fields (upfield). oregonstate.edu

Predicted ¹H NMR Data for Ethyl (Z)-4,7-octadienoate (in CDCl₃) This data is based on computational prediction models.

| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1' (CH₃) | 1.25 | Triplet | 7.1 |

| H-2' (CH₂) | 4.12 | Quartet | 7.1 |

| H-2 (CH₂) | 2.40 | Triplet | 7.5 |

| H-3 (CH₂) | 2.35 | Quartet | 7.5 |

| H-4, H-5 | 5.35 - 5.45 | Multiplet | J(H4-H5) ≈ 10.8 |

| H-6 (CH₂) | 2.80 | Quartet | 7.0 |

| H-7 | 5.80 | Multiplet | - |

| H-8 (CH₂) | 4.95 - 5.05 | Multiplet | - |

Predicted ¹³C NMR Data for Ethyl (Z)-4,7-octadienoate (in CDCl₃) This data is based on computational prediction models.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 173.5 |

| C-2 (CH₂) | 34.5 |

| C-3 (CH₂) | 24.8 |

| C-4 (=CH) | 128.5 |

| C-5 (=CH) | 129.0 |

| C-6 (CH₂) | 26.5 |

| C-7 (=CH) | 132.0 |

| C-8 (=CH₂) | 115.0 |

| C-1' (CH₂) | 60.5 |

| C-2' (CH₃) | 14.3 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms and establishing the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Ethyl (Z)-4,7-octadienoate, key correlations would be observed between:

H-1' and H-2' of the ethyl group.

H-2 and H-3.

H-3 and H-4.

H-4 and H-5 (the olefinic protons).

H-5 and H-6.

H-6 and H-7.

H-7 and H-8. This allows for the tracing of the entire proton spin system from one end of the molecule to the other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~4.12 ppm would correlate with the carbon signal at ~60.5 ppm, confirming their assignment as the -OCH₂- group of the ethyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). researchgate.net It is crucial for connecting the different spin systems and identifying quaternary carbons. Key HMBC correlations would include:

Protons H-1' and H-2' to the carbonyl carbon C-1.

Protons H-2 and H-3 to the carbonyl carbon C-1.

Protons H-3 to carbons C-4 and C-5.

Protons H-6 to carbons C-4, C-5, C-7, and C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, which is critical for determining stereochemistry. For Ethyl (Z)-4,7-octadienoate, a cross-peak between the olefinic protons H-4 and H-5 would be expected, confirming their cis relationship on the same side of the double bond. This is a definitive method for establishing the (Z)-geometry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition and molecular formula of the compound. For Ethyl (Z)-4,7-octadienoate, the molecular formula is C₁₀H₁₆O₂. The precise theoretical mass can be calculated and compared to the experimental value.

HRMS Data for Ethyl (Z)-4,7-octadienoate

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | nih.gov |

| Theoretical Monoisotopic Mass | 168.11503 Da | hmdb.ca |

| Experimental m/z | [M+H]⁺ ≈ 169.1223 |

An experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like Ethyl (Z)-4,7-octadienoate. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, after which the mass spectrometer fragments the molecules and detects the resulting ions. mdpi.com

In a GC analysis, the purity of a sample is determined by the relative area of its corresponding peak in the chromatogram. Impurities, such as isomers (e.g., Ethyl (E)-4,7-octadienoate), positional isomers (e.g., ethyl octadienoate with different double bond positions), or residual starting materials from synthesis, would appear as separate peaks with distinct retention times.

The mass spectrum provides structural information. For ethyl esters, a characteristic fragmentation is the McLafferty rearrangement, which results in a prominent ion at a mass-to-charge ratio (m/z) of 88. researchgate.net Other expected fragments would include the molecular ion (M⁺) at m/z 168, loss of an ethoxy group ([M-45]⁺) at m/z 123, and various hydrocarbon fragments from the cleavage of the aliphatic chain. tdx.catmdpi.com

Expected Key Fragments in the EI-MS of Ethyl (Z)-4,7-octadienoate

| m/z | Proposed Fragment Identity |

| 168 | [C₁₀H₁₆O₂]⁺ (Molecular Ion, M⁺) |

| 123 | [M - OCH₂CH₃]⁺ |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty Rearrangement) |

| 81 | [C₆H₉]⁺ (Allylic cleavage) |

| 67 | [C₅H₇]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and preparative isolation of isomers that may be difficult to resolve by GC. hplc.eu For unsaturated fatty acid esters, reversed-phase HPLC (RP-HPLC) is particularly effective for separating geometric (cis/trans) isomers. researchgate.netnih.gov

The separation mechanism relies on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. The trans isomer, having a more linear and less polar structure, typically interacts more strongly with the C18 stationary phase and thus has a longer retention time than the corresponding cis isomer. Specialized columns, such as those with cholesteryl groups, can enhance selectivity based on molecular shape. hplc.eu

Exemplary HPLC Method for Isomer Separation

| Parameter | Description |

| Column | Reversed-phase, e.g., COSMOSIL Cholester C18 (250 x 4.6 mm) |

| Mobile Phase | Isocratic elution with Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~210 nm or Refractive Index (RI) |

| Expected Elution | Ethyl (Z)-4,7-octadienoate would elute before its (E)-isomer. |

This method allows for the accurate quantification of the (Z)-isomer and any (E)-isomer impurity, which is crucial for applications where isomeric purity is critical.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in a molecule. These two methods are complementary; a molecular vibration that is strong in Raman may be weak in IR, and vice versa. specac.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. For Ethyl (Z)-4,7-octadienoate, the most prominent absorption would be the C=O stretching of the ester group. uc.eduvscht.cz Other key absorptions include C-H stretches, C=C stretches, and C-O stretches. The =C-H out-of-plane bending for the cis-substituted double bond is also a characteristic feature.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of light resulting from vibrations that cause a change in the molecule's polarizability. researchgate.net For this compound, the C=C double bond stretches are expected to be particularly strong in the Raman spectrum. acs.orgresearchgate.net The carbonyl (C=O) stretch is also observable.

Characteristic Vibrational Frequencies for Ethyl (Z)-4,7-octadienoate

| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| =C-H | Stretch (sp² C-H) | ~3015 | ~3015 | Medium |

| C-H | Stretch (sp³ C-H) | 2850 - 3000 | 2850 - 3000 | Strong |

| C=O | Stretch (Ester) | ~1740 | ~1738 | Strong (IR), Medium (Raman) |

| C=C | Stretch (Alkene) | ~1655 | ~1659 | Medium (IR), Strong (Raman) |

| C-O | Stretch (Ester) | 1150 - 1250 | Weak | Strong (IR) |

| =C-H | Bend (cis, out-of-plane) | ~700 | Weak | Strong (IR) |

The combination of these advanced spectroscopic and chromatographic techniques provides a comprehensive characterization of Ethyl (Z)-4,7-octadienoate, confirming its structure, stereochemistry, and purity with a high degree of confidence.

Chemical Reactivity and Transformation Studies

Reactions Involving the Ester Functionality

The ester group is a key site for nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the ester and producing the corresponding carboxylic acid or other ester derivatives.

Transesterification is a crucial process for converting one ester into another by reaction with an alcohol. For Ethyl (Z)-4,7-octadienoate, this typically involves reacting it with an alcohol in the presence of an acid or base catalyst to produce a new ester and ethanol (B145695). This reaction is an equilibrium process, and the removal of the ethanol byproduct can drive the reaction to completion.

This method is widely employed in industrial applications, such as the production of biodiesel, where fatty acid ethyl esters are converted to methyl esters. researchgate.net The reaction can be catalyzed by acids (like sulfuric acid or hydrochloric acid), bases (like sodium hydroxide (B78521) or potassium hydroxide), or enzymes (like lipases). researchgate.net Enzymatic methods, operating under milder conditions, can often prevent side reactions such as the isomerization of the double bonds.

Table 1: Overview of Transesterification Catalysts and Conditions

| Catalyst Type | Example Catalyst | Typical Conditions | Key Features |

|---|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄) | Heat, excess alcohol | Effective for feedstocks with high free fatty acids. |

| Base | Sodium Methoxide (NaOMe) | Low temperature, anhydrous | Fast reaction rates, but sensitive to water and free fatty acids. |

| Enzymatic | Candida antarctica lipase (B570770) B | Mild temperatures (30–50°C) | High selectivity, reduces side reactions, environmentally benign. |

Hydrolysis of Ethyl (Z)-4,7-octadienoate involves the cleavage of the ester bond by water to yield (Z,Z)-4,7-octadienoic acid and ethanol. This reaction can be catalyzed by either an acid or a base. Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that produces the carboxylate salt of the fatty acid.

Kinetic studies on simpler esters, such as ethyl acetate (B1210297), provide a well-established model for this process. The saponification of ethyl acetate with sodium hydroxide is recognized as a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. austinpublishinggroup.combue.edu.eg The reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. austinpublishinggroup.com The rate of reaction is influenced by factors such as temperature and reactant concentrations. bue.edu.eg For instance, studies on ethyl acetate saponification have determined activation energies, providing insight into the temperature dependence of the reaction rate. austinpublishinggroup.com

| Activation Energy (Ea) | 4.409 kJ/mol | Variable temperature | austinpublishinggroup.com |

Reactivity of the Olefinic Bonds

The two isolated double bonds in Ethyl (Z)-4,7-octadienoate are sites of high electron density, making them susceptible to electrophilic addition and other reactions characteristic of alkenes. The non-conjugated nature of these bonds means they generally react independently of one another.

The double bonds of Ethyl (Z)-4,7-octadienoate can be reduced to single bonds through hydrogenation. Selective hydrogenation, aiming to reduce only one of the two double bonds, is a significant synthetic challenge. The choice of catalyst is critical for achieving selectivity. Palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly used for the hydrogenation of alkenes. By carefully controlling reaction conditions (e.g., temperature, pressure, and catalyst loading), it is possible to selectively hydrogenate the terminal double bond to yield ethyl (Z)-4-octenoate, or to fully saturate the molecule to produce ethyl octanoate.

Table 3: Strategies for Hydrogenation of Dienyl Esters

| Catalyst | Substrate | Product(s) | Selectivity |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Dienyl Ester | Mono-unsaturated and fully saturated esters | Controllable by reaction conditions. |

| Lindlar's Catalyst | Alkyne | (Z)-Alkene | High selectivity for cis-alkene formation. |

| Wilkinson's Catalyst | Alkene | Alkane | Homogeneous catalysis, can offer selectivity based on steric hindrance. |

The olefinic bonds are readily oxidized by various reagents. These reactions can introduce new functional groups into the molecule, such as epoxides, diols, or carbonyls.

Epoxidation : This reaction converts an alkene into an epoxide (an oxirane ring) using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). In Ethyl (Z)-4,7-octadienoate, selective epoxidation of one double bond over the other may be possible, leading to mono- or di-epoxidized products. Similar diene systems are known to be oxidized to form epoxides.

Dihydroxylation : This process adds two hydroxyl (-OH) groups across a double bond, forming a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation occurs via the opening of an epoxide with an aqueous acid.

Ozonolysis : This powerful reaction cleaves the double bonds entirely. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the C4-C5 and C7-C8 bonds, yielding a mixture of aldehydes. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would produce carboxylic acids.

Table 4: Common Oxidation Reactions of Alkenes

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Epoxidation | m-CPBA, H₂O₂ | Epoxide |

| Syn-Dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄ | Vicinal Diol (syn addition) |

| Anti-Dihydroxylation | 1. RCO₃H 2. H₃O⁺ | Vicinal Diol (anti addition) |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Aldehydes and/or Ketones |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Carboxylic Acids and/or Ketones |

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The reactivity of Ethyl (Z)-4,7-octadienoate in these reactions is dictated by its non-conjugated diene structure.

Diels-Alder Reaction : The classic Diels-Alder reaction requires a conjugated diene to react with a dienophile. researchgate.net Since the double bonds in Ethyl (Z)-4,7-octadienoate are isolated, it cannot function as the diene component. However, its double bonds can act as dienophiles, reacting with an external conjugated diene (e.g., 1,3-butadiene (B125203) or cyclopentadiene) to form a six-membered ring. researchgate.netmdpi.com

[2+2] Cycloadditions : These reactions, which form four-membered rings, are also possible. Typically, [2+2] cycloadditions between two alkene units are photochemically allowed and proceed via a diradical intermediate. researchgate.net Therefore, under photochemical conditions, Ethyl (Z)-4,7-octadienoate could potentially undergo intermolecular or intramolecular [2+2] cycloadditions.

Ene Reaction : An intramolecular ene reaction could be a possibility if the molecule were to be suitably functionalized, allowing one of the double bonds to act as the "ene" and another part of the molecule to act as the "enophile".

Table 5: Potential Cycloaddition Reactions

| Reaction Type | Role of Ethyl (Z)-4,7-octadienoate | Potential Reactant | Product |

|---|---|---|---|

| Diels-Alder [4+2] | Dienophile | 1,3-Butadiene | Substituted cyclohexene |

| [2+2] Cycloaddition | Alkene | Another alkene (intermolecular) | Substituted cyclobutane |

| Intramolecular Ene | Ene or Enophile | (Requires functionalization) | Cyclic structure with a new double bond and sigma bond |

Radical Reactions and Polymerization Potential

The presence of two non-conjugated double bonds in the structure of Ethyl (Z)-4,7-octadienoate offers potential for a variety of radical-mediated reactions and polymerization. The reactivity is centered around the C4=C5 and C7=C8 double bonds, which can undergo addition and cyclization reactions under radical conditions.

Radical Reactions

The non-conjugated diene system of Ethyl (Z)-4,7-octadienoate is susceptible to radical addition reactions. The reactivity of such dienes towards radicals like the hydroxyl radical (•OH) is well-documented, with isolated dienes showing significant reactivity. nih.gov One of the most prominent radical reactions applicable to unsaturated esters is the thiol-ene reaction. This reaction involves the anti-Markovnikov addition of a thiol (R-SH) to the double bonds, typically initiated by photoinitiators or thermal radical initiators. wikipedia.orgrsc.org This process is highly efficient and follows a step-growth mechanism, which can be utilized to functionalize the ester at one or both double bonds. wikipedia.orgfrontiersin.org For Ethyl (Z)-4,7-octadienoate, the reaction with a thiol could lead to mono- or di-adducts, depending on the stoichiometry and reaction conditions. The relative reactivity of the C4 (Z-configured, disubstituted) and C7 (monosubstituted) double bonds would influence the product distribution, with terminal double bonds generally showing higher reactivity in radical additions. rsc.org

Another potential radical pathway is intramolecular cyclization. While less common for 1,4-dienes compared to 1,5- or 1,6-dienes, radical cascade reactions can be initiated to form cyclic structures. cardiff.ac.ukacs.org For instance, a radical generated elsewhere in the molecule or from an external source could add to one of the double bonds, followed by cyclization onto the second double bond, leading to functionalized five-membered rings. sioc-journal.cn

Table 1: Potential Radical Reactions of Ethyl (Z)-4,7-octadienoate

| Reaction Type | Reagents & Conditions | Potential Products | Significance |

|---|---|---|---|

| Thiol-Ene Addition | R-SH, Photoinitiator (e.g., DMPA), UV light | Mono- and di-thioether adducts | Functionalization, Surface modification, Polymer network formation wikipedia.orgfrontiersin.org |

| Radical Cyclization | Radical initiator (e.g., AIBN), Tin hydrides | Functionalized cyclopentane (B165970) derivatives | Synthesis of complex cyclic molecules cardiff.ac.ukacs.org |

Polymerization Potential

The bifunctionality of Ethyl (Z)-4,7-octadienoate makes it a monomer candidate for polymerization, specifically through cyclopolymerization. Free-radical polymerization of non-conjugated dienes, particularly 1,4-dienes, can proceed via a mechanism of alternating intramolecular cyclization and intermolecular propagation steps. researchgate.netresearchgate.nettandfonline.com This process, known as cyclopolymerization, results in a polymer backbone containing cyclic repeating units, which avoids cross-linking and produces soluble, linear polymers. psu.edu

The polymerization of 1,4-dienes like divinyl ether and divinyl ketone has been shown to yield polymers containing both five- and six-membered rings, indicating a complex competition between different cyclization pathways. researchgate.net For Ethyl (Z)-4,7-octadienoate, a similar process could lead to a polymer with a backbone incorporating substituted cyclopentane and/or cyclohexane (B81311) rings. However, the free-radical polymerization of non-conjugated dienes can be challenging due to competing chain transfer reactions, which can limit the molecular weight of the resulting polymer. nih.gov

Recent advances, such as group transfer radical cyclopolymerization (GTRCP), have been developed to suppress these chain transfer reactions and enable the controlled polymerization of non-conjugated dienes to produce cyclic olefin polymers with high molecular weights. nih.gov While specific studies on the polymerization of Ethyl (Z)-4,7-octadienoate are not prevalent, the principles of cyclopolymerization of other 1,4-dienes suggest its potential as a monomer for creating polymers with unique cyclic architectures. tandfonline.comimperial.ac.uk

Derivatization for Enhanced Reactivity or Analytical Probing

Ethyl (Z)-4,7-octadienoate can serve as a precursor for the synthesis of more complex molecules or be chemically modified to facilitate its detection and quantification. iupac.orgresearchgate.netchemsrc.com

Derivatization for Enhanced Reactivity

The double bonds and the ester group are the primary sites for derivatization to enhance chemical reactivity.

Epoxidation: The double bonds can be selectively epoxidized to form mono- or di-epoxides. These epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups.

Hydroxylation: Dihydroxylation of the double bonds would yield polyol derivatives. These hydroxyl groups can then be further functionalized, for example, by esterification or etherification, to build more complex molecular architectures.

Reduction: Catalytic hydrogenation can selectively reduce one or both double bonds to yield the corresponding mono-unsaturated or fully saturated ester, ethyl octanoate. These saturated or partially saturated derivatives would exhibit different physical properties and reactivity in subsequent reactions.

Derivatization for Analytical Probing

To overcome challenges in the analysis of fatty acids and their esters, such as low ionization efficiency in mass spectrometry or poor chromatographic resolution, various derivatization strategies are employed. nih.govsigmaaldrich.comifremer.fr

For Gas Chromatography-Mass Spectrometry (GC-MS): Although Ethyl (Z)-4,7-octadienoate is an ester, further derivatization can be used to enhance detectability or to aid in structure elucidation. For instance, conversion to other ester forms, such as picolinyl esters or N-acyl pyrrolidides, can help determine the exact position of the double bonds through characteristic fragmentation patterns in the mass spectrum. ifremer.fr For trace analysis, derivatization with electron-capturing groups like pentafluorobenzyl (PFB) bromide can significantly increase sensitivity in GC-MS with negative chemical ionization (NCI). nih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS): To improve ionization efficiency in LC-MS, especially with electrospray ionization (ESI), a chargeable tag can be introduced. This is often achieved by derivatizing the carboxyl group of the corresponding acid (after hydrolysis of the ethyl ester). Reagents containing a quaternary ammonium (B1175870) or pyridinium (B92312) group are common for this purpose. mdpi.com Additionally, the double bonds can be derivatized. For example, reaction with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can form adducts that are readily ionizable and provide structural information upon fragmentation.

Synthesis of Fluorescent Probes: The structure of Ethyl (Z)-4,7-octadienoate can be modified to create fluorescent probes for biological imaging or sensing applications. nih.govsqu.edu.om This can be achieved by:

Hydrolyzing the ester to the corresponding carboxylic acid.

Coupling the acid with a fluorescent amine or alcohol (e.g., a derivative of coumarin, BODIPY, or fluorescein). nih.govrsc.org The resulting fluorescent ester could be used to study processes like lipid uptake and metabolism. Alternatively, the double bonds could serve as a reaction site for a fluorescence turn-on mechanism, where the reaction of the probe with a specific analyte (like a thiol) at the double bond position alters the electronic structure of an attached fluorophore, leading to a change in fluorescence. squ.edu.om

Table 2: Derivatization Strategies for Analytical Probing of Ethyl (Z)-4,7-octadienoate

| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose |

|---|---|---|---|

| GC-MS | Conversion to PFB esters | Pentafluorobenzyl (PFB) bromide | Enhanced sensitivity (NCI mode) nih.gov |

| GC-MS | Double bond position elucidation | 3-Hydroxymethylpyridine (for picolinyl esters) | Characteristic mass fragmentation ifremer.fr |

| LC-MS/MS | Introduction of a chargeable tag | 2-Picolylamine (2-PA) / 3-Picolylamine (3-PA) | Improved ionization efficiency mdpi.com |

Biochemical and Ecological Interactions: Mechanistic Investigations

Substrate Specificity and Enzymatic Biotransformations in Model Organisms (non-human)

Ethyl (Z)-4,7-octadienoate is a product of secondary metabolism in certain plants. Its concentration has been observed to increase significantly during the postharvest storage of Noni fruit (Morinda citrifolia), which points to ongoing enzymatic activity within the fruit tissues. upm.edu.myresearchgate.net This compound is biosynthesized as part of the fruit's ripening process. upm.edu.my

The formation of volatile esters in plants is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). While the specific enzymes that produce Ethyl (Z)-4,7-octadienoate have not been definitively isolated, it is logical to infer their involvement. These enzymes typically utilize acyl-CoA molecules and various alcohols as substrates. In the case of Ethyl (Z)-4,7-octadienoate, the precursors would be ethanol (B145695) and an activated form of (Z)-4,7-octadienoic acid.

In fungi, such as Bipolaris maydis and Exserohilum turcicum, which are plant pathogens, the essential oil of Morinda citrifolia, containing octanoic acid as its main constituent along with other esters, has shown fungicidal activity. researchgate.net This suggests that the enzymes within these fungi are susceptible to inhibition or disruption by the fatty acids and esters present in the oil, although the specific interaction with Ethyl (Z)-4,7-octadienoate is not detailed. researchgate.net

Table 1: Documented Biological Occurrence and Implied Enzymatic Activity

| Organism | Observation | Implied Enzymatic Process |

|---|---|---|

| Morinda citrifolia (Noni Fruit) | Compound levels increase during postharvest ripening. upm.edu.myresearchgate.net | Biosynthesis via esterification, likely involving alcohol acyltransferases (AATs). |

Molecular Interactions with Biological Macromolecules in Non-Human Systems

The primary molecular interactions of volatile esters like Ethyl (Z)-4,7-octadienoate in non-human systems occur at olfactory receptors (ORs) in insects. These interactions are fundamental to chemical sensing and communication. Although direct studies on the binding of Ethyl (Z)-4,7-octadienoate to a specific receptor are limited, extensive research on the closely related compound, ethyl (2E,4Z)-2,4-decadienoate (commonly known as the "pear ester"), provides a robust model for this process. usda.gov

The pear ester is a potent kairomone for the codling moth, Cydia pomonella. usda.gov Research has successfully identified, or "deorphanized," the specific olfactory receptors in this moth that detect this chemical signal.

Receptor Binding: The olfactory receptor CpomOR3, which belongs to the pheromone receptor lineage, has been shown to respond specifically to the pear ester. nih.gov These receptors are complex proteins embedded in the membrane of olfactory sensory neurons.

Signal Transduction: The binding of the volatile ester to the receptor is believed to induce a conformational change in the protein, which opens an ion channel. nih.gov The subsequent influx of ions depolarizes the neuron, generating an electrical signal that is transmitted to the insect's brain and interpreted as an olfactory cue for locating a host plant. nih.gov

The high degree of specificity observed in these interactions is critical; even slight variations in the chemical structure of the ester, such as changes in chain length or the geometry of the double bonds, can dramatically reduce or eliminate the response from the receptor. usda.gov This indicates a precisely evolved lock-and-key mechanism between the volatile compound and the macromolecular receptor. Given its structural properties as a volatile ester, Ethyl (Z)-4,7-octadienoate likely interacts with similar specific olfactory receptors in insects that are attracted to its host fruits, such as passion fruit or Noni.

Table 2: Molecular Interaction Profile of a Related Kairomone

| Interacting Molecule | Macromolecule | Organism | Interaction Type | Biological Outcome |

|---|

Role in Interspecies Chemical Communication

Volatile organic compounds (VOCs) are a primary medium for chemical communication in ecological networks, particularly between plants and insects. uzh.ch Ethyl (Z)-4,7-octadienoate, as a volatile ester found in fruits like purple passion fruit and Noni, plays a role in this chemical dialogue. upm.edu.mylookchem.comontosight.ai These chemical signals are often referred to as semiochemicals.

The function of such compounds is context-dependent:

Kairomones: When a chemical emitted by one species benefits a receiving species, it is termed a kairomone. For an insect herbivore, the scent of a fruit, such as the pineapple-like aroma of Ethyl (Z)-4,7-octadienoate, acts as a kairomone, guiding it to a potential food source and oviposition site. lookchem.com The pear ester, ethyl (2E,4Z)-2,4-decadienoate, is a well-documented kairomone that is highly attractive to the codling moth, a major pest of apple and pear orchards. usda.govmdpi.com The structural similarity suggests that Ethyl (Z)-4,7-octadienoate could serve a similar function for insects that have co-evolved with its host plants.

The specificity of these chemical signals is crucial for maintaining distinct communication channels in a complex environment. uzh.ch The unique blend of volatiles emitted by a plant, including compounds like Ethyl (Z)-4,7-octadienoate, creates a signature scent that can be discriminated by insects with specifically attuned olfactory systems. usda.gov

Bioavailability and Metabolism in Non-Human Biological Systems

Information regarding the specific metabolic fate of Ethyl (Z)-4,7-octadienoate in non-human organisms is not extensively documented. However, general metabolic pathways for fatty acid esters in biological systems can be inferred.

Upon ingestion by an insect or other non-human animal, the bioavailability of Ethyl (Z)-4,7-octadienoate would begin with its absorption across the gut wall. Once absorbed, it would be subjected to metabolic enzymes.

Hydrolysis: The most probable initial metabolic step is hydrolysis, catalyzed by non-specific esterase enzymes, which are abundant in various tissues, including the digestive tract and fat body of insects. This reaction would cleave the ester bond, yielding ethanol and (Z)-4,7-octadienoic acid.

Further Metabolism: The resulting alcohol (ethanol) and carboxylic acid would then enter primary metabolic pathways. Ethanol is typically oxidized to acetaldehyde (B116499) and then to acetate (B1210297), which can enter the citric acid cycle. The (Z)-4,7-octadienoic acid, as a fatty acid, would likely be broken down through the β-oxidation pathway to generate energy.

In the context of olfaction, rapid metabolism of signal molecules within the antennae is a critical mechanism for signal termination, allowing the insect to detect subsequent changes in odor concentration. Enzymes such as cytochrome P450s and specific esterases are often present in high concentrations in insect antennae to quickly degrade odorants after they have bound to a receptor.

The observation that Ethyl (Z)-4,7-octadienoate accumulates in Noni fruit during ripening indicates that within the plant's own system, it exists as a metabolic end-product rather than being immediately catabolized. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (E,E)-8,10-dodecadien-1-ol |

| (E,E)-8,10-dodecadien-1-yl acetate |

| (E)-4,8-dimethyl-1,3,7-nonatriene |

| (Z)-4,7-octadienoic acid |

| Acetic acid |

| Ethanol |

| Ethyl (2E,4Z)-2,4-decadienoate |

| Ethyl (Z)-4,7-octadienoate |

| Linalool oxide |

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with sunlight, water, or atmospheric oxidants.

Photolytic Degradation in Aquatic and Atmospheric Environments

Hydrolysis in Aqueous Media

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like Ethyl (Z)-4,7-octadienoate, hydrolysis is a primary abiotic degradation pathway, which would break the ester bond to yield (Z)-4,7-octadienoic acid and ethanol (B145695). The rate of this reaction is highly dependent on the pH of the aqueous medium. Generally, ester hydrolysis is slow at neutral pH but is catalyzed by both acids and bases. uv.es While specific hydrolysis half-life data for Ethyl (Z)-4,7-octadienoate is not available, it is expected to be susceptible to this degradation route, particularly in alkaline or acidic waters. For similar fatty acid esters, base-catalyzed hydrolysis is considered a controlling degradation pathway. concawe.eu

Table 1: Predicted Abiotic Degradation Products of Ethyl (Z)-4,7-octadienoate

| Degradation Process | Precursor | Predicted Primary Products |

| Hydrolysis | Ethyl (Z)-4,7-octadienoate | (Z)-4,7-octadienoic acid, Ethanol |

Note: This table is based on general chemical principles of ester hydrolysis, as specific experimental data for Ethyl (Z)-4,7-octadienoate is not available.

Oxidation by Environmental Radicals and Oxidants

The double bonds in the structure of Ethyl (Z)-4,7-octadienoate make it susceptible to oxidation by environmental radicals and oxidants. In the atmosphere, the primary oxidant is the hydroxyl radical (OH), often referred to as the "detergent of the atmosphere". niwa.co.nz Ozone (O₃) can also contribute to the degradation of unsaturated compounds. rivm.nl The reaction of these oxidants with the carbon-carbon double bonds would lead to the formation of a variety of smaller, oxygenated products. The atmospheric lifetime of unsaturated compounds is often determined by these oxidation reactions. While a specific rate constant for the reaction of Ethyl (Z)-4,7-octadienoate with OH radicals has not been reported, it is expected to be relatively rapid due to its diene structure. For comparison, a model for other unsaturated methyl esters predicts a half-life for reaction with OH radicals on the order of hours. rivm.nl

Biodegradation in Terrestrial and Aquatic Ecosystems

Biodegradation involves the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a major degradation pathway for many organic chemicals in the environment.

Microbial Transformation Pathways and Metabolites

Specific microbial transformation pathways for Ethyl (Z)-4,7-octadienoate have not been detailed in the literature. However, based on studies of other fatty acid esters, a general pathway can be predicted. lyellcollection.org Fatty acid esters are generally considered to be readily biodegradable. lyellcollection.org The initial step in the biodegradation of esters is typically enzymatic hydrolysis (de-esterification) by microbial esterases to form the parent fatty acid and alcohol. lyellcollection.orgresearchgate.net In this case, the products would be (Z)-4,7-octadienoic acid and ethanol.

Following this initial step, both metabolites are expected to be further metabolized by microorganisms. Ethanol is a simple alcohol that is readily used as a carbon source by a wide variety of microbes. The resulting (Z)-4,7-octadienoic acid, an unsaturated fatty acid, would likely be degraded through pathways such as β-oxidation, where the fatty acid chain is sequentially shortened by two-carbon units. lyellcollection.org

Assessment of Environmental Persistence and Half-Life

There is no specific experimental data available for the environmental persistence or half-life of Ethyl (Z)-4,7-octadienoate in soil or water. However, based on the general behavior of similar short-chain unsaturated fatty acid esters, it is not expected to be highly persistent in the environment. lyellcollection.orgresearchgate.net Compounds that are readily biodegradable typically have short half-lives in environments with active microbial populations. lyellcollection.org

The persistence of a chemical is influenced by various factors, including its water solubility, tendency to adsorb to soil and sediment, and susceptibility to abiotic and biotic degradation processes. While the low water solubility of esters can sometimes limit their bioavailability to microorganisms, many microbes are capable of degrading them. lyellcollection.orgsolubilityofthings.com Given its structure, Ethyl (Z)-4,7-octadienoate is likely to be readily degraded in both terrestrial and aquatic ecosystems, preventing long-term persistence.

Table 2: Summary of Expected Environmental Fate

| Environmental Compartment | Primary Degradation Pathway(s) | Expected Persistence |

| Atmosphere | Oxidation by OH radicals and O₃ | Low |

| Water | Biodegradation, Hydrolysis | Low |

| Soil | Biodegradation | Low |

Note: This table represents expected behavior based on the chemical structure and data from analogous compounds, as specific studies on Ethyl (Z)-4,7-octadienoate are unavailable.

Advanced Analytical Techniques for Environmental and Biological Matrix Analysis

Extraction and Pre-concentration Methods from Complex Samples

The effective analysis of ethyl (Z)-4,7-octadienoate from intricate matrices such as air, water, soil, and biological tissues is critically dependent on the initial extraction and pre-concentration steps. These procedures are designed to isolate the target analyte from interfering matrix components and to increase its concentration to a level amenable to instrumental analysis.

A predominant technique for this purpose is Solid-Phase Microextraction (SPME) . SPME is a solvent-free, versatile, and sensitive sample preparation method that integrates sampling, extraction, and concentration into a single step. nih.govtdl.org It utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample, either by direct immersion or through the headspace (the gas phase above the sample), the analyte partitions from the sample matrix into the fiber coating.

Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like ethyl (Z)-4,7-octadienoate as it minimizes matrix effects. tandfonline.comgcms.cz The selection of the fiber coating is crucial for efficient extraction. For semi-volatile esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of analytes with varying polarities and molecular weights. nih.govmdpi.com The optimization of extraction parameters is critical for achieving high sensitivity and reproducibility. These parameters include:

Extraction Temperature: Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can negatively impact the partitioning equilibrium. For similar esters, temperatures in the range of 40-70°C have been found to be optimal. mdpi.com

Extraction Time: Sufficient time is required for the analyte to reach equilibrium between the sample matrix, the headspace, and the fiber coating. Typical extraction times range from 20 to 60 minutes. mdpi.comnih.gov

Sample Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of the analyte into the headspace.

Addition of Salt: In aqueous samples, increasing the ionic strength by adding salts like sodium chloride can decrease the solubility of the analyte and promote its partitioning into the headspace, a phenomenon known as the "salting-out" effect.

Another relevant technique, particularly for air sampling, is Fabric Phase Sorptive Extraction (FPSE) . FPSE utilizes a flexible fabric substrate with a sorbent coating, offering a large surface area for extraction and has been successfully applied to the sampling of airborne pheromones. chromatographyonline.comresearchgate.net

For solid samples like soil or biological tissues, initial solvent extraction may be necessary prior to SPME or other concentration techniques. The choice of solvent is critical and is typically based on the polarity of the analyte.

| Method | Principle | Advantages | Typical Application for Ethyl (Z)-4,7-octadienoate | Key Parameters to Optimize |

|---|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | Solvent-free, sensitive, easily automated. mdpi.com | Water, biological fluids, fruit and plant tissues. researchgate.netnih.gov | Fiber coating, extraction time and temperature, agitation, salt addition. |